molecular formula C10H9FN4O3S2 B2642459 4-fluoro-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide CAS No. 477872-17-6

4-fluoro-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide

Cat. No.: B2642459
CAS No.: 477872-17-6
M. Wt: 316.33
InChI Key: RTPVNMPYVCBERT-UHFFFAOYSA-N
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Description

4-Fluoro-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide (CAS 477872-17-6) is a synthetic sulfonyl hydrazone derivative incorporating a 4-methyl-1,2,3-thiadiazole moiety, designed for advanced antimicrobial and antimycobacterial research. With a molecular formula of C10H9FN4O3S2 and a molecular weight of 316.33 g/mol, this compound is part of a promising class of molecules investigated to address the global challenge of multidrug-resistant bacterial infections. The compound's core research value lies in its potential as a lead candidate for novel anti-tuberculosis therapies. Recent studies have shown that related 4-methyl-1,2,3-thiadiazole-based sulfonyl hydrazones exhibit significant activity against Mycobacterium tuberculosis strain H37Rv, with minimum inhibitory concentrations (MIC) as low as 0.07 µM, demonstrating potency comparable to the first-line drug isoniazid. Its proposed mechanism of action involves the inhibition of enoyl-ACP reductase (InhA), a key enzyme in the mycobacterial fatty acid biosynthesis pathway. Molecular docking studies provide promising insight into its interaction with the InhA receptor, potentially operating as a direct InhA inhibitor that bypasses the KatG activation pathway, a common mechanism of resistance to isoniazid. Furthermore, derivatives based on the 4-methyl-1,2,3-thiadiazole-5-carbohydrazide scaffold have demonstrated potent, selective activity against a panel of Gram-positive bacteria, including Staphylococcus aureus strains, with some analogs showing activity several times greater than the reference compound nitrofurantoin. This product is intended for research applications only, including in vitro antibacterial screening, structure-activity relationship (SAR) studies, and investigations into novel mechanisms of action against drug-resistant pathogens. It is supplied with the following predicted properties: a density of 1.545±0.06 g/cm3 and a pKa of 6.61±0.25. Handling of this product requires a technically qualified person. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC APPLICATIONS IN HUMANS OR ANIMALS.

Properties

IUPAC Name

N'-(4-fluorophenyl)sulfonyl-4-methylthiadiazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O3S2/c1-6-9(19-14-12-6)10(16)13-15-20(17,18)8-4-2-7(11)3-5-8/h2-5,15H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPVNMPYVCBERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N’-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methyl-1,2,3-thiadiazole-5-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product. Industrial production methods also focus on optimizing reaction conditions to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N’-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the sulfonohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Compounds containing thiadiazole rings have been reported to exhibit significant antimicrobial properties. Research indicates that derivatives of thiadiazole can inhibit the growth of various bacteria and fungi, suggesting that 4-fluoro-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide may have similar effects .
  • Anticholinesterase Activity : The compound's structural features may allow it to act as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. Studies on related compounds have shown promising results in inhibiting acetylcholinesterase and butyrylcholinesterase activities .

Agricultural Applications

  • Pesticidal Properties : The compound's potential as a pesticide is highlighted by its ability to affect insect physiology. Research into similar thiadiazole derivatives has shown effectiveness against various pests, indicating that this compound could be developed into a new class of agrochemicals aimed at controlling agricultural pests .

Case Studies

Several studies have investigated the biological activities of thiadiazole derivatives:

  • Synthesis and Biological Evaluation : A study synthesized multiple thiadiazole derivatives and evaluated their antimicrobial activity against common pathogens. The results indicated that certain modifications enhanced their efficacy significantly, providing a basis for optimizing this compound for better performance in microbial inhibition .
  • Inhibitory Potential Against Cholinesterases : Research focusing on the anticholinesterase activity of similar compounds revealed that specific substitutions on the thiadiazole ring could lead to potent inhibitors. This suggests that systematic exploration of this compound could yield valuable therapeutic agents for neurodegenerative conditions .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 Value (µM)Reference
AntimicrobialVarious thiadiazole derivativesVaries
AnticholinesteraseRelated compounds11.55
PesticidalThiadiazole derivativesEffective

Mechanism of Action

The mechanism of action of 4-fluoro-N’-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with several sulphonohydrazide and thiadiazole-containing derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Properties of Analogues
Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups (IR Peaks) Biological Activity/Notes References
4-Fluoro-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide 4-F-C₆H₄-SO₂-NH-NH-CO-thiadiazole (4-Me) ~364.36* Not reported NH (3150–3319 cm⁻¹), S=O (1320–1123 cm⁻¹) Likely antimicrobial/insecticidal
4-Fluoro-N'-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzenesulfonohydrazide (8b) 4-F-C₆H₄-SO₂-NH-NH-indoloquinoline (5-Me) 416.1 >300 NH (~3278 cm⁻¹), C-F (1243 cm⁻¹) Antiproliferative (hepatocellular carcinoma)
N'-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide Ph-NH-NH-CO-thiadiazole (4-Me) 305.35 (C₁₁H₁₁N₅O₂S) Not reported C=O (1663–1682 cm⁻¹), NH (~3150 cm⁻¹) Structural analogue with phenyl group
5-Substituted triazole-thiones [7–9] SO₂-C₆H₄-triazole-thione (X = H, Cl, Br) 350–450 148–240 C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹) Tautomerism affects reactivity
N-tert-butyl-N-(4-methyl-1,2,3-thiadiazol-5-yl)-...-diacylhydrazine Dual thiadiazole and dichloropyridine groups 514.41 Not reported C=O, NH, Cl Insecticidal (Plutella xylostella L.)

*Estimated based on analogues in .

Key Differences and Trends

Thermal Stability: Compounds with extended aromatic systems (e.g., indoloquinoline in 8b) exhibit higher melting points (>300°C) compared to simpler thiadiazole derivatives, suggesting increased rigidity and intermolecular interactions .

Biological Activity: Thiadiazole-containing compounds often display insecticidal or antiproliferative activity. For example, the dual-thiadiazole derivative in showed insecticidal activity, while sulfonohydrazide-triazole hybrids in exhibited tautomerism-dependent interactions.

Synthetic Complexity : Thiadiazole synthesis (e.g., from methyl hydrazinecarboxylate) is a common pathway, but post-functionalization with sulfonamide groups introduces variability in yield and purity .

Spectroscopic Comparisons

Biological Activity

4-Fluoro-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and medicine. This article reviews the biological activity of this compound, emphasizing its herbicidal and insecticidal properties, as well as its interactions with various biological systems.

Chemical Structure

The compound features a thiadiazole moiety, which is known for its diverse biological activities. The presence of fluorine and sulfonyl groups enhances its potential efficacy as a bioactive agent.

Herbicidal Activity

Research indicates that thiadiazole derivatives exhibit significant herbicidal properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various weed species effectively. A study on related thiadiazole compounds demonstrated their ability to disrupt plant growth by interfering with metabolic pathways essential for plant development .

CompoundActivity TypeTarget OrganismReference
This compoundHerbicidalVarious weeds
Related Thiadiazole DerivativesHerbicidalWeeds (C. sativa)

Insecticidal Activity

The insecticidal properties of this compound have also been explored. It has shown effectiveness against pests such as Culex pipiens pallens, indicating its potential use in pest management strategies. The mechanism of action appears to involve disruption of neuronal function in insects, leading to paralysis and death .

CompoundActivity TypeTarget InsectReference
This compoundInsecticidalCulex pipiens pallens

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in plant metabolism and pest physiology.
  • Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways in both plants and insects.
  • Molecular Interaction : Binding studies suggest that the compound interacts with specific receptors or enzymes critical for growth and survival.

Case Studies

Several studies have focused on the efficacy of thiadiazole derivatives in agricultural settings:

  • Field Trials : Field trials demonstrated that formulations containing thiadiazole derivatives resulted in significantly reduced weed populations compared to untreated controls.
  • Laboratory Studies : Laboratory assays revealed that the compound exhibits a dose-dependent response in inhibiting insect larvae development.

Q & A

Q. Table 1: Common Solvents and Reagents for Synthesis

StepReagents/SolventsConditionsReference
AcylationPyridine, DCMRT, 5–12 h, N₂ atmosphere
PurificationEthanol/water, silica gelRecrystallization, flash chromatography

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

Answer:
Key techniques include:

  • FT-IR : Confirm carbonyl (C=O, ~1680–1720 cm⁻¹) and sulfonamide (S=O, ~1320–1360 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm), thiadiazole CH₃ (δ 2.5–2.7 ppm), and hydrazide NH (δ 10–11 ppm, broad) .
  • UV-Vis : Assess π→π* transitions in the thiadiazole and sulfonamide moieties (λmax ~260–290 nm) .

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .

Advanced: How can density functional theory (DFT) calculations elucidate electronic properties and reactivity?

Answer:
DFT studies (e.g., B3LYP/6-311++G(d,p)) provide insights into:

Frontier Molecular Orbitals : HOMO-LUMO gaps predict charge-transfer behavior (e.g., HOMO localized on thiadiazole, LUMO on sulfonamide) .

Nonlinear Optical (NLO) Properties : High hyperpolarizability values suggest potential in material science .

Solvent Effects : TD-DFT models in solvents (e.g., DMSO, water) simulate UV-Vis shifts due to polarity .

Q. Table 2: Example DFT Parameters

PropertyCalculation MethodKey FindingReference
HOMO-LUMO GapB3LYP/6-311++G(d,p)4.2 eV (gas phase)
NLO HyperpolarizabilityCAM-B3LYP1.5×10⁻³⁰ esu

Advanced: What crystallographic challenges arise during X-ray analysis, and how are they resolved using SHELX?

Answer:
Challenges include:

  • Disorder in Thiadiazole Rings : Common due to flexible substituents. Use PART and SUMP instructions in SHELXL to refine disordered regions .
  • Twinned Data : Employ TWIN/BASF commands for non-merohedral twinning .
  • Weak Diffraction : High-resolution data (d ~0.8 Å) and SHELXD’s dual-space algorithm improve phase determination .

Q. Methodology :

Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small crystals.

Refinement : Apply anisotropic displacement parameters for non-H atoms and SHELXL’s restraints for geometric outliers .

Advanced: How can structural contradictions (e.g., NMR vs. XRD data) be analyzed for this compound?

Answer:
Contradictions often arise from:

  • Dynamic Effects in Solution : Conformational flexibility (e.g., rotation around the C–N bond) may cause NMR signal splitting absent in static XRD structures .
  • Crystal Packing Forces : Hydrogen bonds in XRD may distort bond lengths compared to gas-phase DFT models .

Q. Resolution Strategy :

  • Compare XRD torsion angles with DFT-optimized geometries.
  • Use variable-temperature NMR to detect dynamic processes .

Advanced: What structure-activity relationship (SAR) hypotheses can be tested for pharmacological potential?

Answer:
Key SAR hypotheses:

Thiadiazole Substitution : Replace 4-methyl with electron-withdrawing groups (e.g., Cl, CF₃) to enhance bioactivity .

Sulfonamide Modifications : Introduce heterocyclic substituents to improve solubility and target affinity .

Q. Experimental Design :

  • Synthesize analogs via parallel chemistry.
  • Screen against bacterial enoyl-ACP reductase (FabI) to assess antibacterial activity .

Advanced: How can fluorescence spectroscopy be applied to study this compound’s interactions?

Answer:
The compound’s fluorinated aryl groups may exhibit intrinsic fluorescence. Methods include:

  • Quenching Studies : Titrate with biomacromolecules (e.g., BSA) to measure binding constants via Stern-Volmer plots .
  • Solvatochromism : Assess emission shifts in solvents of varying polarity to probe excited-state dipole moments .

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